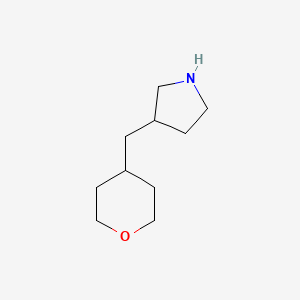
3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety via a methylene bridge. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it valuable in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a tetrahydropyran-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
4-(Hydroxymethyl)tetrahydropyran: A compound with a hydroxymethyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC 名称 |
3-(oxan-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2 |
InChI 键 |
RJTIUZVAEPCYSX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


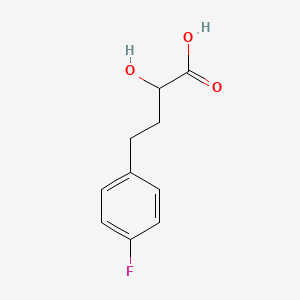
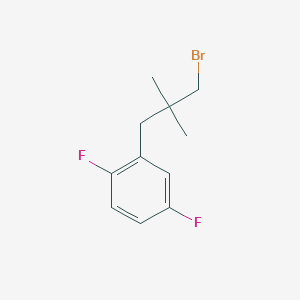
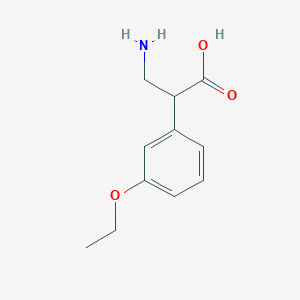
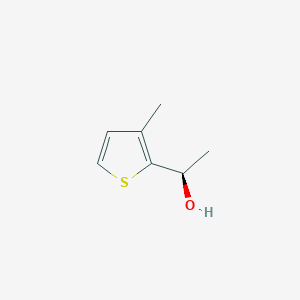
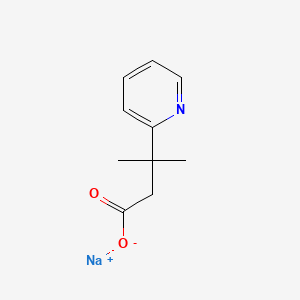
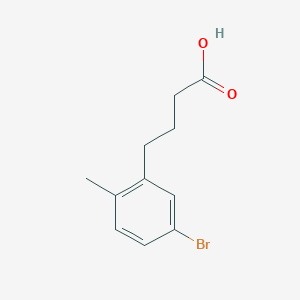

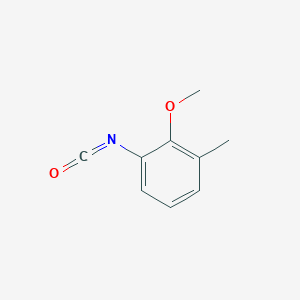
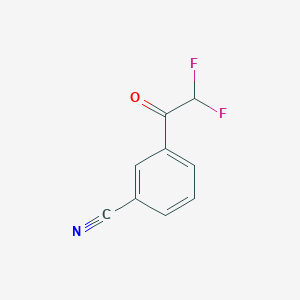

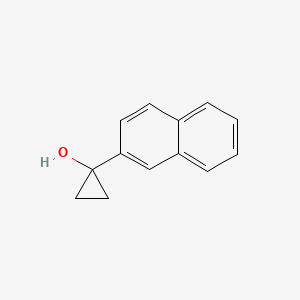
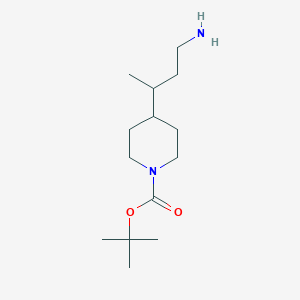
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

